8-Amino vs. 8-Hydroxy Pharmacological Differentiation on the Tetrahydronaphthalene Scaffold
In a direct head-to-head comparison within the 2-(N,N-di-n-propylamino)-1,2,3,4-tetrahydronaphthalene series, the 8-amino isomer showed approximately 100-fold lower affinity for the 5-HT₁A receptor compared to the corresponding 8-hydroxy analog, a finding that was also reflected in in vivo models [1]. This contrasts sharply with the 6-position, where the amino and hydroxy isomers were equipotent, establishing that the 8-NH₂ substitution uniquely attenuates serotonergic activity in a manner not predictable from other ring positions [1]. Although this comparison is on the 2-dipropylamino scaffold rather than the 1-carboxylic acid scaffold, it represents the strongest available class-level evidence for 8-amino positional pharmacology on the tetrahydronaphthalene core.
| Evidence Dimension | 5-HT₁A receptor affinity (fold-change vs. corresponding phenol) |
|---|---|
| Target Compound Data | 8-NH₂-2-(di-n-propylamino)tetralin: ~100-fold lower affinity than 8-OH analog |
| Comparator Or Baseline | 8-OH-2-(di-n-propylamino)tetralin (8-OH-DPAT, reference 5-HT₁A agonist); 6-NH₂ isomer: equipotent with 6-OH isomer |
| Quantified Difference | ~100-fold reduction in 5-HT₁A affinity for 8-NH₂ vs. 8-OH; 6-NH₂/6-OH: no significant difference |
| Conditions | In vitro radioligand binding assays at 5-HT₁A and D₂ receptors; in vivo 5-HTP and DOPA accumulation models in rats (Stjernlöf et al., 1993) |
Why This Matters
This demonstrates that the 8-amino group cannot be substituted with an 8-hydroxy, 8-methoxy, or other 8-substituent without dramatically altering receptor pharmacology, which is critical when selecting building blocks for CNS-targeted compound libraries.
- [1] Stjernlöf P, Elebring T, Andersson B, Svensson A, Svensson K, Ekman A, Carlsson A, Wikström H. 5-, 6-, 7- and 8-amino-2-(N,N-di-n-propylamino)-1,2,3,4-tetrahydronaphthalenes: centrally acting DA and 5-HT1A agonists. European Journal of Medicinal Chemistry, 1993, 28(9): 693-701. View Source
